1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
IUPAC Name |
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3/c1-12-7-8-16(15(22)9-12)24-20(28)17-18(27)14-10-23-26(19(14)25-21(17)29)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,24,28)(H2,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCWAJXBQAWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Cyclocondensation
Arylglyoxals (e.g., 2-fluoro-4-methylphenylglyoxal), 3-methyl-1H-pyrazol-5-amine, and cyclic 1,3-diketones (e.g., dimedone) react in aqueous acetone with tetrapropylammonium bromide (TPAB) as a phase-transfer catalyst at 80°C. This method achieves 85–97% yields for analogous structures by facilitating Knoevenagel condensation followed by dearoylation. For the target compound, substituting dimedone with a β-ketoamide precursor introduces the 6-oxo and 4-hydroxy groups simultaneously.
Alternative Ring-Closure Strategies
Patent CN105801574A describes a high-yield (85%) ring-closure of 2-chloro-3-pyridinecarboxaldehyde using hydroxylamine hydrochloride in dimethylformamide (DMF). Adapting this protocol, the chloro substituent is displaced by a benzyl group via nucleophilic aromatic substitution, forming the 1-benzyl intermediate.
Functionalization of the Pyrazolo[3,4-b]Pyridine Core
Introduction of the 5-Carboxamide Group
The 5-carboxamide moiety is installed via a palladium-catalyzed coupling reaction. Starting from 5-bromo-pyrazolo[3,4-b]pyridine, a carbonylative amidation with 2-fluoro-4-methylaniline under CO atmosphere in the presence of Pd(OAc)₂ and Xantphos ligand provides the carboxamide functionality. This method, adapted from recent RSC Advances studies, achieves 78–92% yields under mild conditions (60°C, 12 h).
Optimization of Hydroxyl and Oxo Groups
The 4-hydroxy group is introduced through selective oxidation of a 4-methyl precursor using m-chloroperbenzoic acid (mCPBA) in dichloromethane. Concurrently, the 6-oxo group is stabilized via tautomerization in polar aprotic solvents, as confirmed by NMR studies.
Benzylation at the N1 Position
Nucleophilic Substitution
Reaction of the deprotonated pyrazolo[3,4-b]pyridine core with benzyl bromide in acetonitrile at reflux (82°C, 24 h) achieves 89% benzylation efficiency. Piperidine is added as a base to enhance nucleophilicity at the N1 position, following methodologies from PMC-sourced protocols.
Protecting Group Strategy
To prevent undesired side reactions during benzylation, the 4-hydroxy group is protected as a tert-butyldimethylsilyl (TBS) ether. Deprotection using tetrabutylammonium fluoride (TBAF) in THF restores the hydroxyl group without affecting the carboxamide functionality.
Reaction Optimization Data
Table 1. Comparative Analysis of Key Synthetic Steps
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and fluoro-methylphenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
Recent studies have highlighted the compound's potential as an anti-cancer agent. The following sections provide detailed insights into its applications.
Anti-Cancer Research
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance:
- In vitro Studies : Research indicates that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies have demonstrated its efficacy against K562 and MCF-7 cell lines, where it inhibited cell growth significantly compared to control groups .
Pharmacological Applications
Beyond oncology, the compound's structure suggests potential applications in other therapeutic areas:
Anti-inflammatory Activity
Preliminary studies have indicated that this compound might possess anti-inflammatory properties. Molecular docking studies suggest it could inhibit enzymes such as 5-lipoxygenase (5-LOX), which is involved in inflammatory responses .
Neuroprotective Effects
There is emerging evidence that pyrazolo-pyridine derivatives can exhibit neuroprotective effects. This suggests that further exploration of 1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide could reveal benefits for neurodegenerative conditions.
Case Studies and Research Findings
Several studies have documented the effects of this compound on various biological systems:
Mechanism of Action
The mechanism of action of 1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or other non-covalent interactions, leading to modulation of their activity. Specific pathways involved would depend on the biological context in which the compound is studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of analogous compounds derived from the evidence:
Key Comparative Analysis
Core Structural Variations
- Pyrazolo[3,4-b]pyridine vs. Pyrazolo-Pyrimidines : The target compound’s pyrazolo[3,4-b]pyridine core differs from pyrazolo[4,3-d]pyrimidine () in ring fusion, altering electron distribution and steric accessibility . Pyrimidine-containing analogs (e.g., ) often exhibit higher planarity, favoring intercalation or kinase binding.
- Pyrrolidine vs. Pyrazole Cores : Pyrrolidinecarboxamides () offer conformational flexibility, while the rigid pyrazole-pyridine system in the target compound may improve target selectivity .
Substituent Effects
- Fluorine Substitution : Fluorine at the phenyl ring (common in –4) enhances metabolic stability and lipophilicity. The target compound’s 2-fluoro-4-methylphenyl group balances steric bulk and electron-withdrawing effects.
- Carboxamide vs. Sulfonamide: The carboxamide in the target compound (vs.
Functional Group Contributions
- Hydroxy and Oxo Groups : The 4-OH and 6-O groups in the target compound enable hydrogen-bond donation, a feature absent in carbonitrile-containing analogs () .
- Benzyl vs. Aromatic Substitutions: The benzyl group at the 1-position may confer greater lipophilicity compared to smaller alkyl chains (e.g., butylamino in ) .
Biological Activity
1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
- IUPAC Name : 1-benzyl-N-(2-fluoro-4-methylphenyl)-4-hydroxy-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide
- CAS Number : 1251693-20-5
- Molecular Formula : C21H17FN4O3
- Molecular Weight : 392.39 g/mol
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties. The presence of a benzyl group and a fluoro-substituted phenyl moiety contributes to its biological activity.
Anticancer Properties
Research indicates that derivatives of pyrazolo compounds exhibit significant anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 26 |
| Compound B | MCF-7 (Breast) | 0.46 |
| Compound C | HCT116 (Colon) | 0.39 |
The specific compound under discussion has not yet been thoroughly evaluated in clinical settings; however, its structural analogs have demonstrated promising results in preclinical studies targeting cancer cell proliferation and apoptosis induction .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Kinases : Many pyrazolo compounds inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : They may promote programmed cell death in malignant cells.
- Cell Cycle Arrest : Certain derivatives have been shown to cause cell cycle arrest at various phases, particularly SubG1/G1 phases.
Anti-inflammatory Activity
In addition to anticancer properties, some studies suggest potential anti-inflammatory effects. Pyrazolo derivatives have been linked to the inhibition of inflammatory cytokines and pathways involved in chronic inflammation .
Recent Studies
A review by Wei et al. highlighted the effectiveness of various pyrazole derivatives against A549 lung cancer cells, indicating a significant correlation between structural modifications and biological activity . Another study by Zheng et al. focused on the inhibition of Aurora kinases by pyrazole derivatives, showcasing their potential as targeted cancer therapies .
Comparative Analysis
A comparative analysis of similar compounds reveals that modifications in the molecular structure significantly influence biological activity:
| Compound | Structure Modification | Biological Activity |
|---|---|---|
| Compound D | Methyl group addition | Increased anticancer efficacy |
| Compound E | Fluorine substitution | Enhanced kinase inhibition |
These findings underscore the importance of structure-activity relationships in the design of new therapeutic agents based on the pyrazolo framework.
Q & A
Q. Key Data :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 1 | 65–70 | ≥95% |
| 2 | 80–85 | ≥98% |
Advanced: How can reaction conditions be optimized to mitigate low yields in the pyrazolo-pyridine cyclization step?
Answer:
Low yields often arise from incomplete cyclization or side reactions. Mitigation strategies include:
- Solvent selection : Replace DMF with DMA (dimethylacetamide) to reduce decomposition ( highlights solvent effects in flow chemistry) .
- Temperature control : Use microwave-assisted synthesis (120°C, 30 min) to accelerate kinetics ( reports microwave optimization for pyrazole derivatives) .
- Catalytic additives : Introduce 5 mol% CuI to stabilize intermediates (refer to for metal-catalyzed heterocycle formation) .
Q. Experimental Design :
- DoE (Design of Experiments) : Vary temperature (100–140°C), solvent (DMF/DMA), and catalyst loading (0–10 mol% CuI) to identify Pareto-optimal conditions.
Basic: What analytical techniques are critical for confirming the compound’s structure?
Answer:
- NMR : and NMR to verify substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm; provides analogous pyrazolo-pyridine NMR data) .
- HRMS : Confirm molecular ion [M+H] with <2 ppm error.
- X-ray crystallography : Resolve ambiguities in regiochemistry ( demonstrates pyrazolo-pyridine crystal structures) .
Q. Table: Key Spectral Signatures
| Group | NMR (ppm) | NMR (ppm) |
|---|---|---|
| Benzyl CH | 4.95 (s, 2H) | 48.2 |
| Fluorophenyl C-F | – | 162.3 (d, ) |
| Pyridone C=O | – | 172.1 |
Advanced: How to resolve contradictory solubility data reported in different solvents?
Answer:
Discrepancies may arise from:
- pH-dependent solubility : The compound’s hydroxy and carboxamide groups confer pH sensitivity. Measure solubility in buffered solutions (pH 2–12) using UV-Vis ( discusses fluorinated amide solubility trends) .
- Polymorphism : Characterize solid-state forms via DSC/TGA and PXRD ( highlights polymorph identification methods) .
- Analytical method calibration : Validate HPLC protocols with internal standards (e.g., uses pyrazole analogs for calibration) .
Q. Example Workflow :
Prepare saturated solutions in DMSO, ethanol, and pH 7.4 PBS.
Filter (0.22 µm) and quantify via LC-MS.
Cross-validate with nephelometry for low-solubility cases.
Advanced: What computational approaches are suitable for modeling target-ligand interactions?
Answer:
- Docking studies : Use AutoDock Vina with the pyrazolo-pyridine core as a rigid scaffold. Parameterize fluorine and hydroxy groups using GAFF2 force fields ( provides SMILES for similar docking) .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability ( references fluorobenzamide-protein MD studies) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity using PLS regression.
Q. Key Metrics :
| Parameter | Value (Pyrazolo-pyridine) |
|---|---|
| LogP (Predicted) | 2.8 ± 0.3 |
| Polar Surface Area | 98 Ų |
| H-bond donors | 2 |
Basic: How to assess the compound’s stability under physiological conditions?
Answer:
- Hydrolytic stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 h; monitor degradation via UPLC ( outlines stability protocols for pyrazoles) .
- Photostability : Expose to UV light (300–400 nm) and quantify remaining compound ( describes light-sensitive heterocycles) .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor; measure t via LC-MS/MS.
Advanced: What strategies address low reproducibility in biological assays?
Answer:
- Batch variability : Pre-characterize compound batches using DSC (melting point ±2°C) and NMR (≥95% purity).
- Assay interference : Test for fluorescence quenching (λ/λ overlap) or metal chelation ( notes fluorobenzamide fluorescence properties) .
- Positive controls : Include structurally validated inhibitors (e.g., staurosporine for kinase assays).
Basic: What are the recommended storage conditions to prevent degradation?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
